molecular formula C13H19N7O2S B2442619 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705344-03-1

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2442619
CAS No.: 1705344-03-1
M. Wt: 337.4
InChI Key: XNUHTKGXJXKLFS-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a high-quality chemical reagent designed for advanced research applications. This acetamide derivative features a unique molecular architecture, incorporating a 1-methyl-1H-tetrazole-thioether moiety linked to an acetamide chain that targets a pyrazole ring system. The pyrazole ring is further functionalized with a tetrahydropyranylmethyl group, a structural motif known to influence the compound's physicochemical properties and bioavailability . Compounds with similar tetrazole and tetrahydropyran components are frequently explored in medicinal chemistry and drug discovery for their potential as bioactive scaffolds . Researchers can leverage this compound in various investigative pathways, including but not limited to, the development of novel enzyme inhibitors, the exploration of structure-activity relationships (SAR) in lead optimization, and the study of molecular recognition processes. It is supplied with a typical purity of 98% or higher to ensure experimental consistency and reliability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions at 2-8°C are recommended to maintain long-term stability .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2S/c1-19-13(16-17-18-19)23-9-12(21)15-11-6-14-20(8-11)7-10-2-4-22-5-3-10/h6,8,10H,2-5,7,9H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUHTKGXJXKLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is an interesting molecule in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with various electrophiles under optimized conditions. For example, the use of CeCl3 as a promoter has been shown to enhance yields significantly in the synthesis of related tetrazole derivatives . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing tetrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, a related tetrazole derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL . The presence of the tetrazole ring is crucial for this activity, likely due to its ability to interact with bacterial enzymes.

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Related Tetrazole Derivative31.25Antimicrobial

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a study reported that certain pyrazole derivatives exhibited IC50 values below 10 µM against various cancer cell lines, suggesting potent anticancer activity . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cancer Cell Line
Pyrazole Derivative A<10U251 (Glioblastoma)
Pyrazole Derivative B<10WM793 (Melanoma)

The biological activity of This compound can be attributed to its ability to interact with various biological targets. The tetrazole moiety is known to mimic carboxylic acids, allowing it to bind effectively to enzymes involved in metabolic pathways . Additionally, the thioether linkage may enhance lipophilicity, improving cellular uptake.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A compound structurally related to the target molecule showed significant reduction in tumor size in xenograft models when administered at doses corresponding to its IC50 values.
  • Case Study 2 : In vitro studies demonstrated that a similar pyrazole derivative induced apoptosis in human cancer cell lines through caspase activation pathways.

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The 1-methyl-1H-tetrazole-5-yl group is a nitrogen-rich heterocycle known for metabolic stability and participation in cycloaddition reactions. Key reactions include:

Reaction Type Conditions Outcome Source
Coordination Chemistry Transition metal catalysts (e.g., Cu, Pd)Forms stable metal-ligand complexes via nitrogen lone pairs.,
Click Chemistry Cu(I)-catalyzed azide-alkyne cycloadditionTetrazole acts as a dipolarophile, enabling bioconjugation or derivatization.
  • Example : Under basic conditions, tetrazole derivatives undergo nucleophilic substitution at the sulfur atom, enabling thioether bond cleavage or functionalization.

Thioether Linkage Reactivity

The (tetrazol-5-yl)thio group (-S-) exhibits redox sensitivity and nucleophilic substitution potential:

Reaction Type Conditions Outcome Source
Oxidation H₂O₂, mCPBAOxidizes to sulfoxide (-SO-) or sulfone (-SO₂-), altering polarity.
Alkylation Alkyl halides, base (e.g., K₂CO₃)Substitutes sulfur with alkyl groups, forming new thioethers.
  • Note : The thioether’s stability under physiological conditions makes it valuable in prodrug design .

Pyrazole Core Transformations

The 1H-pyrazol-4-yl group participates in electrophilic substitution and cross-coupling reactions:

Reaction Type Conditions Outcome Source
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsFunctionalizes the pyrazole ring with aryl/heteroaryl groups.,
Nitration HNO₃/H₂SO₄Introduces nitro groups at the pyrazole’s 3-position.
  • Example : The pyrazole’s NH group can undergo acylation or sulfonation to enhance solubility or binding affinity .

Acetamide Group Reactivity

The N-acetamide group is prone to hydrolysis and condensation:

Reaction Type Conditions Outcome Source
Hydrolysis HCl or NaOH, refluxCleaves to form carboxylic acid and amine derivatives.
Schiff Base Formation Aldehydes/ketones, acid catalystCondenses with carbonyl compounds to form imine-linked analogs.

Tetrahydro-2H-pyran Interactions

The tetrahydropyran (THP) ring influences steric and electronic properties:

Reaction Type Conditions Outcome Source
Ring-Opening Strong acids (e.g., H₂SO₄)Cleaves ether linkages, generating diol intermediates.
Hydrogen Bonding Polar solvents (e.g., DMSO, H₂O)Enhances solubility and stabilizes conformational isomers.

Biological Activity and Reaction Implications

  • Anticancer Potential : Analogous tetrazole-pyrazole hybrids exhibit cytotoxic activity by inhibiting kinase enzymes .

  • Anticonvulsant Activity : Thioether-containing derivatives show efficacy in seizure models due to blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of tetrazole-thiol derivatives with pyrazole-acetamide precursors. Key steps include:

  • Thioether linkage formation : Use of sulfurizing agents (e.g., NaSH) under inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side products .
  • Catalytic systems : Copper(I) iodide or Pd-based catalysts improve coupling yields for heterocyclic intermediates .
    Validation via HPLC purity checks (>95%) and elemental analysis (C, H, N, S) is critical .

Q. What spectroscopic techniques are most effective for structural validation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for tetrazole (δ 2.5–3.0 ppm, CH3) and pyran (δ 3.5–4.0 ppm, OCH2) moieties .
  • IR spectroscopy : Confirm thioamide (C=S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers assess its preliminary biological activity?

Methodological Answer:

  • In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
  • Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT protocol .
  • Docking studies : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

  • Data triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Crystallography : If single crystals form, X-ray diffraction provides definitive stereochemical confirmation .
  • Bioassay replication : Test activity under varied conditions (pH, temperature) to identify false negatives/positives .

Q. What strategies optimize derivatization for enhanced pharmacological properties?

Methodological Answer:

  • Heterocyclic substitutions : Introduce electron-withdrawing groups (F, Cl) at pyrazole or tetrazole positions to modulate lipophilicity .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for improved bioavailability .
  • Structure-activity relationship (SAR) : Use combinatorial libraries to test substituent effects on IC50 values .

Q. How can computational methods guide experimental design?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states) using Gaussian09 at B3LYP/6-31G* level .
  • Machine learning : Train models on existing reaction data (yield, solvent polarity) to predict optimal conditions .
  • Molecular dynamics (MD) : Simulate target binding stability over 100 ns trajectories to prioritize analogs .

Q. What experimental controls are essential for solvent effect studies?

Methodological Answer:

  • Dielectric constant variation : Compare DMSO (ε=47) vs. THF (ε=7.5) to assess polarity impacts on reaction kinetics .
  • Degassing protocols : Eliminate O2 in solvents (via N2 bubbling) to prevent oxidation of thiol intermediates .
  • Blank reactions : Run parallel reactions without catalysts to quantify background degradation .

Q. How can pharmacokinetic challenges (e.g., metabolic stability) be addressed?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., tetrazole cleavage) .
  • Cytochrome P450 inhibition : Test CYP3A4/2D6 interactions via fluorescent probes .
  • Stabilization strategies : Replace labile groups (e.g., methyl tetrazole) with bioisosteres (e.g., triazole) .

Q. What statistical methods improve experimental reproducibility?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2^k) to optimize variables (catalyst loading, temperature) .
  • ANOVA analysis : Quantify significance of solvent choice on yield variability .
  • Error propagation models : Calculate confidence intervals for bioactivity IC50 values .

Q. How can researchers integrate green chemistry principles into synthesis?

Methodological Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for easy recovery .
  • Waste minimization : Employ flow chemistry to reduce reagent volumes by 50–70% .

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